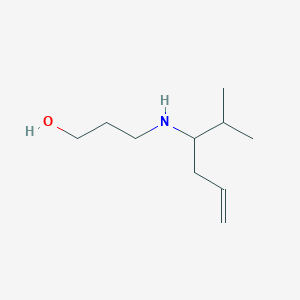

3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound "3-((2-Methylhex-5-en-3-yl)amino)propan-1-ol" is not directly discussed in the provided papers. However, the papers do provide insights into similar compounds with related structures and functionalities. For instance, the synthesis of beta-adrenergic blocking agents with heterocyclic substituted 1-(aryloxy)-3-[[(amido)alkyl]amino]propan-2-ols is described, which shares a similar backbone to the compound . Additionally, the synthesis of (S)-3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol, an important intermediate for the anti-depressant R-Duloxetine, is summarized, indicating the relevance of such structures in pharmaceutical applications .

Synthesis Analysis

The synthesis methods for related compounds involve starting from different initial materials such as acetylthiophene, thiophene, and thiophenecarboxaldehyde, which are then transformed through various chemical reactions to yield the desired products . The synthesis of 1-(1H-indol-4-yloxy)-3-{[2-(2-methoxyphenoxy)ethyl]amino}propan-2-ol and its enantiomers has also been described, showcasing the complexity and specificity required in synthesizing such compounds .

Molecular Structure Analysis

The molecular structure of a related compound, 3-((5-methylpyridin-2-yl)amino)isobenzofuran-1(3H)-one, has been analyzed using X-ray diffraction, IR spectroscopy, and quantum chemical computation . These techniques provide detailed information about the arrangement of atoms within the molecule, which is crucial for understanding the compound's reactivity and interactions with biological targets.

Chemical Reactions Analysis

The chemical reactivity of related compounds has been investigated using theoretical calculations, such as the molecular electrostatic potential (MEP) surface map and potential energy surface (PES) scans . These studies help predict how a molecule might interact with other chemical entities, which is essential for drug design and understanding the mechanism of action.

Physical and Chemical Properties Analysis

The physical and chemical properties, including electronic properties like HOMO and LUMO energies, and thermodynamic properties, have been calculated for a related compound . These properties are indicative of the stability and reactivity of the molecule. Additionally, the antioxidant activities of the compounds have been evaluated using various assays, which is significant for assessing their potential therapeutic effects .

科学的研究の応用

Lipase-Catalyzed Resolution of Chiral 1,3-Amino Alcohols

The enzymatic resolution of 3-amino-3-phenylpropan-1-ol derivatives has been studied for the asymmetric synthesis of (S)-dapoxetine, an important pharmaceutical compound. Candida antarctica lipase A (CAL-A) was identified as the best biocatalyst for this process (Torre, Gotor‐Fernández, & Gotor, 2006).

Synthesis and Corrosion Inhibition

Tertiary amines, including derivatives of 1,3-di-amino-propan-2-ol, have been synthesized and evaluated for their inhibitory performance on carbon steel corrosion. These compounds, such as DMP and DEAP, show promise as anodic inhibitors in thin electrolyte layers (Gao, Liang, & Wang, 2007).

Asymmetric Biocatalysis with Methylobacterium Y1-6

The asymmetric biocatalysis of S-3-amino-3-phenylpropionic acid using Methylobacterium Y1-6 has been explored. This process is crucial for the production of enantiopure compounds, such as S-APA, an important pharmaceutical intermediate (Li, Wang, Huang, Zou, & Zheng, 2013).

Synthesis and Hypoglycemic Activity

3-(3-methyl-2-pyridyl)propan-1-ol and related structures have been synthesized and studied for their hypoglycemic potency in rat models. These compounds have shown comparable potency but also elevated hepatic triglycerides in test animals (Blank, Ditullio, Krog, & Saunders, 1979).

特性

IUPAC Name |

3-(2-methylhex-5-en-3-ylamino)propan-1-ol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO/c1-4-6-10(9(2)3)11-7-5-8-12/h4,9-12H,1,5-8H2,2-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LIYVIZSRTSCAJW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CC=C)NCCCO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3,5-dimethylphenyl)-2-[2-(2-ethoxyethyl)-1-oxoisoquinolin-5-yl]oxyacetamide](/img/structure/B2532552.png)

![7-allyl-1-cinnamyl-3,9-dimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2532554.png)

![N-[3-(1,3-benzodioxol-5-yl)-8-methyl-4-oxochromen-2-yl]thiophene-2-carboxamide](/img/structure/B2532561.png)

![(E)-isopropyl 6-(2-methoxystyryl)-8-methyl-4-oxo-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2532562.png)

![5-thioxo-5,6-dihydroimidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2532563.png)

![(3-Hydroxypiperidin-1-yl)-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2532565.png)

![Methyl 4-(benzenesulfonyl)-4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]butanoate](/img/structure/B2532566.png)